molecular formula C11H11NO2 B13250931 4-Amino-2-methoxynaphthalen-1-ol

4-Amino-2-methoxynaphthalen-1-ol

Cat. No.: B13250931
M. Wt: 189.21 g/mol
InChI Key: NBTDNUDDJREKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H11NO2 It is a derivative of naphthalene, characterized by the presence of an amino group at the 4-position, a methoxy group at the 2-position, and a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxynaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxynaphthalene, followed by reduction to introduce the amino group. The hydroxyl group can be introduced through subsequent reactions involving hydrolysis or substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxynaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.

Scientific Research Applications

4-Amino-2-methoxynaphthalen-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-methoxynaphthalen-1-ol include:

  • 4-Amino-1-naphthol
  • 2-Methoxy-1-naphthol
  • 4-Amino-2-naphthol

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-amino-2-methoxynaphthalen-1-ol

InChI

InChI=1S/C11H11NO2/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6,13H,12H2,1H3

InChI Key

NBTDNUDDJREKGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C(=C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.